molecular formula C18H31N3Sn B8245097 3-(Tributylstannyl)imidazo[1,2-A]pyrazine

3-(Tributylstannyl)imidazo[1,2-A]pyrazine

Cat. No.: B8245097
M. Wt: 408.2 g/mol
InChI Key: ODAYCZCFMNUELS-UHFFFAOYSA-N
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Description

3-(Tributylstannyl)imidazo[1,2-A]pyrazine is a chemical compound that belongs to the class of imidazo[1,2-A]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development. The presence of the tributylstannyl group in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tributylstannyl)imidazo[1,2-A]pyrazine typically involves the reaction of imidazo[1,2-A]pyrazine with a tributylstannyl reagent. One common method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction includes an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, leading to the formation of the imidazo[1,2-A]pyrazine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Tributylstannyl)imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., iodine, bromine), organometallic reagents (e.g., Grignard reagents), and catalysts (e.g., palladium, copper). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-A]pyrazine derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Tributylstannyl)imidazo[1,2-A]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Tributylstannyl)imidazo[1,2-A]pyrazine is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, in anticancer research, it may interact with cellular proteins and enzymes involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tributylstannyl)imidazo[1,2-A]pyrazine is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and functionalization potential. This makes it a valuable compound for specific chemical reactions and applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

tributyl(imidazo[1,2-a]pyrazin-3-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3.3C4H9.Sn/c1-3-9-4-2-8-6(9)5-7-1;3*1-3-4-2;/h1-3,5H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAYCZCFMNUELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C2N1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3Sn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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